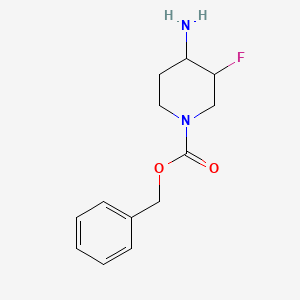
Benzyl 4-amino-3-fluoropiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-amino-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-amino-3-fluoropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency while maintaining product purity .
化学反应分析
Types of Reactions
Benzyl 4-amino-3-fluoropiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted piperidine derivatives .
科学研究应用
Benzyl 4-amino-3-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl 4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
- Benzyl 4-amino-3-chloropiperidine-1-carboxylate
- Benzyl 4-amino-3-bromopiperidine-1-carboxylate
- Benzyl 4-amino-3-iodopiperidine-1-carboxylate
Uniqueness
Benzyl 4-amino-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. This makes it particularly valuable in various research and industrial applications .
生物活性
Benzyl 4-amino-3-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with an amino group and a fluorine atom, which contribute to its unique properties. The molecular formula is C13H16FN2O2 with a molecular weight of approximately 288.74 g/mol. The presence of the benzyl group enhances its lipophilicity, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom increases the compound's binding affinity and selectivity for target sites, while the benzyl group provides hydrophobic interactions that stabilize the compound-receptor complex.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor in pathways relevant to various disease processes, including inflammatory and neurodegenerative diseases.
- Receptor Binding : The compound is being investigated for its role as a ligand in receptor binding studies, potentially influencing neurotransmitter pathways.
- Therapeutic Applications : Ongoing studies are exploring its use as a precursor for drug development targeting conditions such as rheumatoid arthritis, lupus, and other autoimmune disorders .
Case Studies
- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in inflammatory responses. The IC50 values were significantly lower than those of related compounds, indicating higher potency.
- Receptor Interaction : In receptor binding assays, the compound exhibited strong affinity for certain neurotransmitter receptors, suggesting potential applications in treating mood disorders and anxiety.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| This compound | Piperidine ring with fluorine | Enhanced lipophilicity due to benzyl group |
| (3R,4R)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate | Different stereochemistry | Varying biological activity profile |
| Benzyl 4-amino-piperidine | No fluorine substitution | Less lipophilic than fluorinated analogs |
Applications in Drug Development
This compound is being explored as a candidate for drug development due to its favorable pharmacological properties. Its ability to modulate enzyme activity and receptor interactions makes it a promising lead compound for further investigation in therapeutic contexts.
属性
IUPAC Name |
benzyl 4-amino-3-fluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVUWEZGXXHYPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













